Coprogen - 31418-71-0

Coprogen

Catalog Number: EVT-1802029
CAS Number: 31418-71-0
Molecular Formula: C35H53FeN6O13
Molecular Weight: 821.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Coprogen is an iron(III) hydroxamate isolated from fungi and bacteria including Penicillium species and Neurospora crassa. It is a growth factor for coprophilous fungi. It has a role as a Penicillium metabolite. It is a Fe(III)-complexed hydroxamate siderophore and a homoallylic alcohol. It contains a desferricoprogen(3-).
Ferric coprogen is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Source

Coprogen is primarily produced by certain fungi, notably Neurospora crassa. Research indicates that its production is influenced by factors such as glucose concentration, nitrogen sources (like aspartate), and the pH of the culture medium. Optimal conditions for coprogen production have been identified, including specific concentrations of glucose and aspartate, as well as maintaining a pH around 7.2 during fermentation processes .

Classification

Coprogen belongs to the class of siderophores, which are classified based on their chemical structure and the metal ions they bind. It specifically chelates ferric ions (Fe³⁺), forming stable complexes that are critical for microbial iron uptake.

Synthesis Analysis

Methods and Technical Details

The synthesis of coprogen typically involves nonribosomal peptide synthetases, which are enzyme complexes responsible for assembling peptide chains without the use of ribosomes. In laboratory settings, coprogen can be produced through fermentation processes using Neurospora crassa cultures.

The production process often includes:

  1. Cultivation: Inoculating Neurospora crassa in a nutrient-rich medium containing glucose and aspartate.
  2. Fermentation: Conducting fermentation at controlled temperatures (around 28 °C) and stirring rates (200 rpm) while maintaining optimal pH levels.
  3. Extraction: Post-fermentation, coprogen is extracted from the culture broth using methods such as high-performance liquid chromatography (HPLC) to quantify its concentration .
Molecular Structure Analysis

Structure and Data

The molecular formula of coprogen is C₁₄H₁₉N₃O₄, indicating it contains 14 carbon atoms, 19 hydrogen atoms, three nitrogen atoms, and four oxygen atoms. The structure features a cyclic arrangement typical of many siderophores, allowing it to effectively chelate iron ions.

Structural Characteristics

  • Molecular Weight: Approximately 299.32 g/mol.
  • Functional Groups: Contains multiple hydroxyl groups that enhance its solubility and reactivity with metal ions.
Chemical Reactions Analysis

Reactions and Technical Details

Coprogen participates in several chemical reactions primarily involving the coordination of ferric ions. The reaction can be summarized as follows:

Coprogen+Fe3+Coprogen Fe complex\text{Coprogen}+\text{Fe}^{3+}\rightarrow \text{Coprogen Fe complex}

This complex formation is crucial for microbial iron acquisition, especially under conditions where free iron is scarce.

Reaction Mechanism

The binding involves coordination between the hydroxyl groups of coprogen and the ferric ion, leading to the formation of a stable complex that can be transported into microbial cells via specific transporters.

Mechanism of Action

Process and Data

The mechanism by which coprogen facilitates iron uptake involves:

  1. Siderophore Production: Microorganisms synthesize coprogen in response to low iron availability.
  2. Iron Binding: Coprogen binds ferric ions with high affinity.
  3. Transport: The coprogen-iron complex is recognized by specific outer membrane transporters (e.g., FhuE in Gram-negative bacteria), allowing its import into the cell .

This process not only enhances microbial growth but also influences ecological interactions within soil and plant systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellowish to brownish powder.
  • Solubility: Highly soluble in water due to its polar functional groups.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with ferric ions to form stable complexes.

Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation and purity assessment.

Applications

Scientific Uses

Coprogen has several scientific applications:

  1. Microbial Ecology: Used as a model compound to study iron acquisition mechanisms in microorganisms.
  2. Agriculture: Potentially beneficial in enhancing plant growth by improving soil iron availability through microbial activity.
  3. Biotechnology: Explored for applications in bioremediation processes where iron management is critical.
Biosynthesis and Genetic Regulation of Coprogen

Enzymatic Pathways in Fungal and Bacterial Siderophore Biosynthesis

Coprogen belongs to the hydroxamate-class siderophores, characterized by iron-coordinating N⁵-acyl-N⁵-hydroxyornithine residues. Its biosynthesis initiates with hydroxylation and acylation of L-ornithine to form N⁵-anhydromevalonyl-N⁵-hydroxyornithine (AMHO), followed by iterative peptide bond formation and macrocyclization to generate the trimeric scaffold. Fungal coprogen biosynthesis diverges from the ferrichrome pathway by incorporating ester bonds between AMHO units rather than amide linkages. In Metarhizium robertsii, coprogen synthesis requires three core enzymes: MrsidA (hydroxylase), MrsidC (acetyltransferase), and MrsidD (bifunctional non-ribosomal peptide synthetase, NRPS). Deletion of any gene abolishes coprogen production, confirming their essential roles [2] [4].

Table 1: Core Enzymes in Coprogen Biosynthesis

EnzymeFunctionEffect of Deletion
MrsidAL-ornithine hydroxylationComplete loss of siderophore production
MrsidCAcylation of N⁵-hydroxyornithineLoss of coprogen and derivatives
MrsidD (NRPS)Peptide bond formation and chain elongationAbolishes coprogen/dimerumic acid

Role of Non-Ribosomal Peptide Synthetases (NRPS) in Coprogen Assembly

The NRPS enzyme MrsidD orchestrates coprogen assembly through a trimodular architecture. Each module contains adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains:

  • A-domain: Selects and activates AMHO via adenylation (ATP-dependent) [7].
  • PCP-domain: Shuttles activated AMHO using a phosphopantetheine arm [10].
  • C-domain: Catalyzes peptide bond formation between AMHO units [10].

Structural studies of homologous fungal NRPS systems reveal that C-domains control substrate selectivity through a conserved HHxxxDG motif. An arginine "gatekeeper" residue (e.g., R2906 in Thermobifida fusca fuscachelin NRPS) prevents non-acylated PCP domains from accessing the active site, ensuring only substrate-loaded PCPs participate in elongation [10]. MrsidD’s C-domain tolerates aliphatic amino acid substrates but exhibits strict selectivity for AMHO due to hydrophobic active site residues. This enzyme also synthesizes dimerumic acid, a coprogen derivative lacking the terminal AMHO unit, via premature hydrolysis [2] [4].

Transcriptional Control Mechanisms: sreA and hapX Regulatory Networks

Coprogen biosynthesis is transcriptionally regulated by iron availability through the GATA-factor SreA and the bZIP-factor HapX:

  • Iron-replete conditions: SreA represses mrsid genes by binding promoter GATA sequences, minimizing siderophore production [3] [8].
  • Iron-depleted conditions: HapX forms a complex with the CCAAT-binding core complex (CBC), activating mrsid transcription. HapX additionally represses iron-consuming pathways (e.g., heme biosynthesis) to prioritize iron allocation [3] [8].

In Aspergillus nidulans, HapX-CBC binding to the hapX promoter upregulates siderophore biosynthetic genes >10-fold under iron starvation. Double deletion of sreA and hapX is lethal due to dysregulated iron homeostasis, underscoring their interconnected roles [8].

Genetic Engineering Approaches for Enhanced Coprogen Production

Targeted gene manipulation significantly enhances coprogen yields:

  • Overexpression of mrsidD: Increases coprogen titers by 2.5-fold in M. robertsii [4].
  • Deletion of sreA: Derepresses siderophore pathways, elevating extracellular coprogen under iron-replete conditions [4].
  • Promoter engineering: Fusion of iron-independent promoters to mrsid genes enables constitutive expression, bypassing iron-mediated repression [4].

Table 2: Genetic Modifications for Coprogen Optimization

StrategyHost OrganismOutcome
mrsidD overexpressionMetarhizium robertsii150% increase in coprogen yield
ΔsreA mutantAspergillus fumigatusSiderophore production during iron sufficiency
Hybrid NRPS modulesPenicillium rubensChimeric enzymes producing novel analogs

Evolutionary Conservation of Biosynthetic Clusters Across Microbial Taxa

The mrsid cluster (mrsidA-C-D) is conserved in Ascomycota fungi (Aspergillus, Penicillium, Metarhizium) but absent in Basidiomycota. Phylogenetic analysis reveals:

  • MrsidD homologs: Share 60–80% sequence identity across coprogen-producing fungi [2].
  • Gene order conservation: mrsidA and mrsidD are invariably adjacent, suggesting co-regulation [2] [4].
  • Horizontal gene transfer: Identical sid clusters in Metarhizium and Aspergillus imply transfer events [1].

Bacteria utilize distinct NRPS-independent pathways for hydroxamate siderophores, indicating convergent evolution of iron-scavenging mechanisms [9].

Properties

CAS Number

31418-71-0

Product Name

Coprogen

IUPAC Name

[(E)-5-[3-[(2S,5S)-5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)

Molecular Formula

C35H53FeN6O13

Molecular Weight

821.7 g/mol

InChI

InChI=1S/C35H53N6O13.Fe/c1-23(11-17-42)20-30(45)39(51)14-5-8-27-33(48)38-28(34(49)37-27)9-6-15-40(52)32(47)22-25(3)13-19-54-35(50)29(36-26(4)44)10-7-16-41(53)31(46)21-24(2)12-18-43;/h20-22,27-29,42-43H,5-19H2,1-4H3,(H,36,44)(H,37,49)(H,38,48);/q-3;+3/b23-20+,24-21+,25-22+;/t27-,28-,29-;/m0./s1

InChI Key

FQIVLXIUJLOKPL-DWZMLRRXSA-N

SMILES

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])NC(=O)C)[O-])[O-])CCO.[Fe+3]

Synonyms

coprogen

Canonical SMILES

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])NC(=O)C)[O-])[O-])CCO.[Fe+3]

Isomeric SMILES

C/C(=C\C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)/C=C(\C)/CCOC(=O)[C@H](CCCN(C(=O)/C=C(\C)/CCO)[O-])NC(=O)C)[O-])[O-])/CCO.[Fe+3]

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